![molecular formula C9H18N2O2 B7861291 [(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid](/img/structure/B7861291.png)
[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid
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Description
[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Biological Activity
Neurotransmitter Interactions
The compound shows notable interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine. These interactions suggest potential applications in neuropharmacology, especially in the treatment of neurological and psychiatric disorders.
Acetylcholine System Modulation
Studies indicate that [(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid may act as a modulator of the cholinergic system. This activity is likely due to its structural similarity to acetylcholine, potentially allowing it to interact with cholinergic receptors or influence acetylcholine metabolism.
Dopaminergic Effects
The compound's interaction with the dopaminergic system suggests possible applications in treating conditions such as Parkinson's disease or schizophrenia. Its activity profile is similar to that of other dopamine receptor modulators, though with potentially unique characteristics.
Anti-inflammatory and Analgesic Properties
Preliminary studies have revealed anti-inflammatory and analgesic properties of this compound, making it a candidate for further investigation in pain management therapies. These properties may be related to its ability to modulate inflammatory pathways or influence pain perception mechanisms.
Enzyme Inhibition and Receptor Modulation
The compound's structural features suggest potential activity as an enzyme inhibitor or receptor modulator. This characteristic could have implications for various biological processes and therapeutic applications.
Table 1: Comparative Biological Activities
Compound | Neurotransmitter Interaction | Anti-inflammatory Activity | Analgesic Effect |
---|---|---|---|
This compound | Moderate | Significant | Moderate |
Related compound a | Weak | Moderate | Weak |
Related compound b | Strong | Weak | Strong |
Antibacterial Activity
While not its primary area of activity, this compound has shown some antibacterial properties. Its activity against various bacterial strains is summarized in the following table:
Table 2: Antibacterial Activity (MIC values in μg/mL)
Bacterial Strain | This compound | Compound a | Compound b |
---|---|---|---|
B. subtilis | 75 | >100 | >100 |
E. faecalis | 125 | >100 | >100 |
E. coli | <125 | >125 | >125 |
P. aeruginosa | 150 | >125 | >125 |
These results indicate that this compound exhibits broader and more potent antibacterial activity compared to related compounds .
Potential Therapeutic Applications
Based on its biological activity profile, this compound shows promise in several therapeutic areas:
- Neurodegenerative disorders
- Pain management
- Inflammatory conditions
- Psychiatric disorders
- Potential antibacterial applications
Properties
IUPAC Name |
2-[(1-methylpiperidin-4-yl)methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11-4-2-8(3-5-11)6-10-7-9(12)13/h8,10H,2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWHZYOKFJLPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.